molecular formula C12H15BrO3 B8154157 Methyl [3-(3-bromopropoxy)phenyl]acetate

Methyl [3-(3-bromopropoxy)phenyl]acetate

Cat. No.: B8154157
M. Wt: 287.15 g/mol
InChI Key: UDKUNKJCVDYGCB-UHFFFAOYSA-N
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Description

Methyl [3-(3-bromopropoxy)phenyl]acetate is an organic compound with the molecular formula C12H15BrO3 It is characterized by the presence of a bromopropoxy group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(3-bromopropoxy)phenyl]acetate typically involves the reaction of 3-bromopropanol with methyl [3-hydroxyphenyl]acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(3-bromopropoxy)phenyl]acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

  • **Oxidation

Biological Activity

Methyl [3-(3-bromopropoxy)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated propoxy group attached to a phenyl ring, with an ester functional group. The molecular formula is C_{12}H_{13BrO_3 and it has a molecular weight of approximately 285.13 g/mol.

1. Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, modifications in the structure of ester compounds have been shown to influence their antibacterial effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 0.5-2 μg/mL for effective compounds .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of methyl esters can exhibit significant inhibition against acetylcholinesterase (AChE). For example, certain synthesized compounds showed IC50 values ranging from 0.57 μM to 29.81 μM against AChE, suggesting potential therapeutic applications in cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various methyl esters, including derivatives similar to this compound. The results demonstrated that compounds with brominated side chains exhibited enhanced activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like vancomycin .

Case Study 2: Cholinesterase Inhibition

In another investigation focusing on cholinesterase inhibitors, a series of methyl esters were synthesized and tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). Notably, one compound exhibited an IC50 value of 1.22 μM for AChE, indicating a strong potential for development into a therapeutic agent for Alzheimer's disease .

Data Tables

Compound NameBiological ActivityIC50 (μM)MIC (μg/mL)
This compoundAChE Inhibition29.81-
Brominated Ester DerivativeAntimicrobial Activity-0.5-2
Another Ester DerivativeAChE Inhibition1.22-

Properties

IUPAC Name

methyl 2-[3-(3-bromopropoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13/h2,4-5,8H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKUNKJCVDYGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxyphenyl acetic acid methyl ester (1) (5.28 g, 0.032 mol), 3-bromo-1-propanol (6.95 g, 0.05 mol), and Ph3P in CH2Cl2 (100 mL) was treated with diisopropyl azodicarboxylate (6.67 g, 0.033 mol) dropwise. The reaction mixture stirred at room temperature for 12 hours and was concentrated to an oil, which was purified by flash chromatography (gradient elution, 9:1 to 7:3 Hexanes/EtOAc to give the desired product as oil 7.90 g in 86% yield. 1H NMR (CDCl3) δ 7.25 (t, 1H), 6.88 (d, 1H), 6.84 (m, 2H), 4.11 (t, 2H), 3.70 (s, 3H), 3.61 (m, 4H), 2.34 (m, 2H). 13C NMR (CDCl3) δ 169.0, 155.9, 132.5, 126.7, 119.0, 112.7, 110.3, 62.3, 49.2, 38.3, 29.5, 27.1.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of methyl 3-hydroxyphenylacetate (11.3 g, 0.068 mole) in 300 mL of anhydrous toluene was treated with 3-bromopropanol (12.2 g, 0.088 mole). Polymer bound triphenylphosphine (36.0 g, 0.108 mole, 3 mmol/g, Fluka Chemie) was then added, and the mixture reacted for 15 minutes. The reaction mixture was then cooled to 0° C. and diisopropylazodicarboxylate (16.9 g, 0.084 mol) was added in a dropwise fashion. After stirring at RT overnight, the crude reaction mixture was filtered and the solid washed with 100 mL toluene. After concentration of the filtrate in vacuo, the crude product was purified by column chromatography over silica gel (silica gel 60, EM Science) using 15% ethyl acetate:hexane as eluent to afford 15.8 g (81% yield) of the title compound as an oil: 1H NMR (CDCl3, 400 MHz) δ 7.23-7.19 (m, 1 H), 6.85-6.7 (m, 3), 4.09-4.06 (t, 2 H, J=5.8), 3.67 (s, 3 H), 3.67-3.56 (m, 4 H), 2.32-2.26 (p, 2 H, J=6.0); MS (ESI) 288 (MH+); TLC (hexanes:ethyl acetate/3:1) Rf=0.68. Anal. (C12H15O3Br) C, H, N.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

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